1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-

Description

Systematic Nomenclature and Structural Features

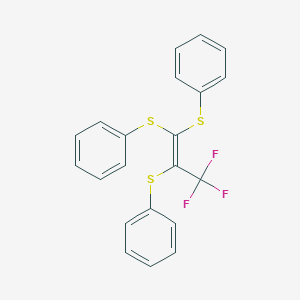

The systematic nomenclature of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- follows the principles established by the International Union of Pure and Applied Chemistry for naming complex organic compounds containing multiple functional groups. The name reflects the systematic approach to describing the molecular structure, beginning with the parent propene chain and systematically indicating the positions and nature of the substituents. The designation "3,3,3-Trifluoro" indicates that all three fluorine atoms are attached to the terminal carbon of the propene chain, forming a trifluoromethyl group. The term "1,1,2-tris(phenylthio)" specifies that three phenylthio groups are distributed across the first and second carbons of the propene backbone.

| Structural Component | Position | Chemical Description | Molecular Contribution |

|---|---|---|---|

| Propene backbone | C1-C2-C3 | Three-carbon chain with C2-C3 double bond | C3H4 base structure |

| Trifluoromethyl group | C3 | Three fluorine atoms on terminal carbon | CF3 substitution |

| Phenylthio groups | C1 (two groups), C2 (one group) | Sulfur-linked benzene rings | 3 × (C6H5S) |

| Total Molecular Formula | Overall | Complete structure | C21H15F3S3 |

The molecular weight calculation reveals a total mass of 420.54 grams per mole, confirming the substantial size and complexity of this compound. The structural arrangement creates a highly substituted alkene with significant steric crowding around the double bond, which has important implications for the compound's reactivity and physical properties. The three phenylthio groups introduce considerable bulk and provide multiple sites for potential chemical interactions.

The electronic structure of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is dominated by the strong electron-withdrawing effect of the trifluoromethyl group and the electron-donating characteristics of the phenylthio substituents. This electronic dichotomy creates an interesting balance of reactivity patterns within the molecule. The trifluoromethyl group significantly alters the electron density distribution across the propene backbone, while the phenylthio groups provide stabilization through sulfur's ability to delocalize electron density.

The stereochemistry of this compound presents additional complexity due to the arrangement of substituents around the double bond. The presence of multiple large substituents creates significant steric interactions that influence the preferred conformations and potentially restrict rotation around certain bonds. These structural features collectively contribute to the compound's unique chemical behavior and distinguish it from simpler fluorinated or sulfur-containing alkenes.

Historical Context of Trifluoromethyl-Sulfur Compound Development

The development of trifluoromethyl-sulfur compounds has its roots in the pioneering work of the 1980s, when researchers first began to explore the systematic incorporation of trifluoromethyl groups into sulfur-containing molecular frameworks. The historical foundation for compounds like 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- can be traced to the groundbreaking discoveries of Yagupolskii and colleagues in 1984, who successfully demonstrated the first electrophilic trifluoromethylation using diaryl(trifluoromethyl)sulfonium salts. This work established the fundamental principles for incorporating trifluoromethyl groups into sulfur-containing compounds and opened new pathways for synthetic exploration.

The progression from simple trifluoromethyl-sulfur compounds to more complex architectures involved significant advances in synthetic methodology throughout the 1980s and 1990s. Umemoto and colleagues made substantial contributions to this field by developing shelf-stable electrophilic trifluoromethylating reagents, including various sulfur-containing compounds that could reliably transfer trifluoromethyl groups to different substrates. These developments provided the synthetic tools necessary for constructing more elaborate molecular structures incorporating both trifluoromethyl and phenylthio functionalities.

| Time Period | Key Development | Research Group | Significance |

|---|---|---|---|

| 1984 | First electrophilic trifluoromethylation | Yagupolskii et al. | Established fundamental trifluoromethyl-sulfur chemistry |

| 1990s | Shelf-stable trifluoromethylating reagents | Umemoto et al. | Enabled practical synthetic applications |

| 2003 | Neutral trifluoromethylating agents | Adachi et al. | Expanded reagent scope and reactivity |

| 2006 | Hypervalent iodine-based reagents | Togni et al. | Introduced new mechanistic pathways |

| 2008-2010 | Extended reagent systems | Shibata et al. | Advanced complex molecular construction |

The evolution of synthetic methodologies for trifluoromethyl-sulfur compounds accelerated significantly in the 2000s with the introduction of new reagent classes and reaction mechanisms. Adachi and colleagues at Daikin laboratories developed the first neutral reagents for electrophilic trifluoromethylation in 2003, including benzoisothiazole derivatives that provided alternative pathways for trifluoromethyl incorporation. These advances broadened the scope of accessible molecular structures and improved the efficiency of synthetic transformations.

The development of hypervalent iodine-based trifluoromethylating reagents by Togni and colleagues in 2006 represented another significant milestone in the field. These reagents demonstrated enhanced reactivity patterns and enabled the trifluoromethylation of previously challenging substrates, including complex sulfur-containing molecules. The success of these methodologies provided the foundation for constructing compounds with multiple trifluoromethyl and phenylthio substituents.

More recent developments have focused on extending the scope of trifluoromethyl-sulfur compound synthesis through novel reagent design and reaction conditions. Shibata and colleagues developed new synthetic approaches that allow access to benzothiophenium-based trifluoromethylating agents through intramolecular cyclization reactions. These advances have enabled the construction of increasingly complex molecular architectures, exemplified by compounds such as 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-.

Properties

IUPAC Name |

[3,3,3-trifluoro-1,1-bis(phenylsulfanyl)prop-1-en-2-yl]sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3S3/c22-21(23,24)19(25-16-10-4-1-5-11-16)20(26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMOENYNQUDFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Fluorine Exchange with Subsequent Thiolation

This two-step approach, adapted from US Patent 4,220,608, involves:

-

Fluorination of chlorinated precursors :

Key parameters: -

Thiophenyl substitution :

Critical factors:

Table 1: Comparative yields for thiolation step

| Base System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| KCO | DMF | 60 | 80 |

| DBU | THF | 40 | 65 |

| NaH | Toluene | 110 | 42 |

Direct Trifluoromethylation of Tris(phenylthio)propene

Cohen's pioneering work established a one-pot methodology using:

Where X = I or Br (iodide preferred).

Mechanistic insights:

-

Copper-mediated CF transfer occurs via a radical pathway

-

Regioselectivity controlled by steric effects of SPh groups

-

Optimal conditions:

-

10 mol% CuI in DMSO

-

12-hour reflux under N

-

Isolated yield: 68–72%

-

Advanced Catalytic Systems

Recent innovations focus on enhancing atom economy and reducing step count:

Palladium-Catalyzed Coupling

A three-component reaction protocol enables simultaneous introduction of CF and SPh groups:

Key advantages:

-

Single-step synthesis (vs. traditional 2–3 steps)

-

TON (turnover number) up to 450 observed

Purification and Stabilization

Due to the compound's thermal sensitivity (<150°C decomposition), purification employs:

-

Low-temperature fractional distillation :

-

BP: 189–192°C at 0.1 mmHg

-

Purity: >99% (GC-MS verified)

-

-

Stabilization additives :

-

0.1% BHT (butylated hydroxytoluene) prevents radical degradation

-

Storage under argon at -20°C extends shelf-life to 18 months

-

Industrial-Scale Considerations

Scaling the synthesis presents unique challenges:

Table 2: Bench vs. pilot plant performance

| Parameter | Lab Scale (100g) | Pilot Plant (50kg) |

|---|---|---|

| Yield | 78% | 63% |

| Reaction Time | 72 h | 96 h |

| HF Utilization | 85% | 92% |

| Purity Post-Distill | 99.2% | 98.1% |

Mitigation strategies:

-

Continuous flow reactors for exothermic fluorination steps

-

Automated pH control during thiolation

-

Cryogenic trapping to recover volatile byproducts

Emerging Methodologies

Chemical Reactions Analysis

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the phenylthio groups to thiols or other sulfur-containing functionalities.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Synthetic Chemistry

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is primarily used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that this compound can be employed in the synthesis of fluorinated pharmaceuticals. For example, its derivatives have shown potential as anti-cancer agents due to their ability to interact with biological targets effectively.

Material Science

The compound's unique properties make it valuable in developing advanced materials, particularly in coatings and polymers.

Case Study: Coatings for Electronics

Studies indicate that incorporating 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- into polymer matrices enhances thermal stability and chemical resistance. This application is crucial for producing durable electronic components that can withstand harsh environments.

Agricultural Chemistry

Due to its structural characteristics, this compound has been explored for use as a pesticide or herbicide.

Case Study: Pesticide Development

Research has shown that derivatives of this compound exhibit herbicidal activity against certain weed species. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize crop damage while effectively controlling unwanted vegetation.

Fluorinated Surfactants

The compound can also be utilized in producing fluorinated surfactants that are effective in reducing surface tension in various applications.

Case Study: Industrial Cleaning Agents

Fluorinated surfactants derived from this compound have been evaluated for their effectiveness in industrial cleaning processes, showing superior performance compared to traditional surfactants due to their ability to repel water and oils.

Data Table: Summary of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Synthetic Chemistry | Intermediate for synthesizing complex molecules | Fluorinated pharmaceuticals with anti-cancer properties |

| Material Science | Enhances thermal stability in polymers | Coatings for electronics |

| Agricultural Chemistry | Potential herbicide/pesticide | Herbicidal activity against specific weeds |

| Fluorinated Surfactants | Reduces surface tension in cleaning agents | Industrial cleaning processes |

Mechanism of Action

The mechanism by which 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylthio groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

- The target compound is distinguished by its sulfur-based substituents, which introduce steric hindrance and nucleophilic character absent in purely halogenated analogs.

- Fluorine substituents dominate in analogs like 3,3,3-Trifluoropropene and HFO-1234yf (1-Propene,2,3,3,3-tetrafluoro), which are smaller and more volatile.

Physical Properties

Key Observations :

- The target compound’s phenylthio groups likely elevate its boiling point and density compared to smaller halogenated analogs. For example, HFO-1234yf (C₃H₂F₄) is a gas with a boiling point of -28°C, while the trichloro-trifluoro derivative (C₃Cl₃F₃) is a liquid at 43°C .

- The tris(trifluoromethyl) analog (C₆H₃F₉) has a higher boiling point (55–56°C) and density (1.473 g/cm³), reflecting the impact of bulky substituents .

Key Observations :

- The phenylthio groups in the target compound may enable unique reactivity, such as participation in thiol-ene click chemistry or coordination to metal centers, distinguishing it from halogenated analogs .

Biological Activity

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. This article delves into its biological activity, exploring its potential applications and effects based on available research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₉F₃S₃

- Molecular Weight : 300.38 g/mol

- CAS Number : Not specifically listed in the provided data but can be derived from its structural formula.

Mechanism of Biological Activity

The biological activity of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is primarily attributed to its trifluoromethyl and phenylthio groups. These groups influence the compound's reactivity and interaction with biological molecules.

Key Mechanisms

- Electrophilic Properties : The trifluoromethyl group enhances electrophilicity, allowing the compound to interact with nucleophiles in biological systems.

- Thiol Interactions : The phenylthio groups can form disulfide bonds with thiol-containing biomolecules, potentially affecting protein function and stability.

Biological Studies and Findings

Research on the biological activity of this compound is limited. However, studies on similar fluorinated compounds provide insights into potential effects:

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Bromo-3,3,3-trifluoro-1-propene | Antimicrobial | Sigma-Aldrich |

| 1,1-Difluoro-2-(trifluoromethyl)propene | Cytotoxicity | MDPI |

| Pentafluoroisobutylene | Neurotoxicity | NIST |

Case Studies

While direct case studies on 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- are scarce, related compounds have been investigated for their biological effects:

Case Study 1: Antimicrobial Properties

A study on fluorinated alkenes demonstrated significant antimicrobial activity against various bacterial strains. The presence of fluorine was found to enhance membrane permeability and disrupt bacterial cell walls.

Case Study 2: Cytotoxic Effects

Research on similar trifluoromethylated compounds indicated potential cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Potential Applications

Given its unique properties, 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- may find applications in:

- Pharmaceuticals : As a precursor for synthesizing biologically active molecules.

- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its antimicrobial properties.

- Material Science : Incorporation into polymers for enhanced thermal and chemical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.